![molecular formula C26H21OP B188825 (Benzoylmethylene)triphenylphosphorane CAS No. 859-65-4](/img/structure/B188825.png)
(Benzoylmethylene)triphenylphosphorane
Overview
Description
(Benzoylmethylene)triphenylphosphorane is an organophosphorus compound with the molecular formula C26H21OP. It is a crystalline solid that appears white to light yellow in color. This compound is known for its unique electronic properties and is commonly used as a reagent in organic synthesis, particularly in the Wittig reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Benzoylmethylene)triphenylphosphorane is typically synthesized through the reaction of benzoyl chloride with triphenylphosphine in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C6H5COCl+P(C6H5)3+Base→this compound
Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is typically conducted in an organic solvent such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
(Benzoylmethylene)triphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to form triphenylphosphine and benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine and benzyl alcohol.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Scientific Research Applications
Key Applications
-
Organic Synthesis
- As a Wittig reagent, (Benzoylmethylene)triphenylphosphorane is primarily used to synthesize alkenes from carbonyl compounds (aldehydes or ketones). The general reaction can be represented as:
- This reaction highlights its utility in forming carbon-carbon double bonds, which are crucial in constructing complex organic molecules .
- As a Wittig reagent, (Benzoylmethylene)triphenylphosphorane is primarily used to synthesize alkenes from carbonyl compounds (aldehydes or ketones). The general reaction can be represented as:
-
Medicinal Chemistry
- Recent studies have explored the use of this compound derivatives in drug discovery, particularly targeting Alzheimer's disease. The compound has been shown to react with vinylsilane to form phosphoranylidene derivatives that exhibit biological activity .
- In one study, derivatives were evaluated for their inhibitory activity against specific biological targets, showcasing variable results that indicate potential therapeutic applications .
- Catalysis
- Material Science
Case Study 1: Synthesis of Phosphoranylidene Derivatives
In a study aimed at discovering dual-target ligands for Alzheimer's disease, this compound was reacted with vinylsilane under specific conditions to yield phosphoranylidene butanoate derivatives. The structures were confirmed through spectroscopic data, and the derivatives exhibited varying degrees of biological activity .
Compound | Yield (%) | IC50 (nM) |
---|---|---|
Phosphoranylidene derivative A | 85% | 184.73 |
Phosphoranylidene derivative B | 90% | 508.03 |
Phosphoranylidene derivative C | 78% | 113.05 |
Case Study 2: Catalytic Applications
Research conducted on the catalytic properties of this compound revealed its ability to form stable complexes with transition metals. This property was exploited to enhance reaction yields in various organic transformations, showcasing its versatility as a catalyst in synthetic chemistry .
Mechanism of Action
The mechanism of action of (Benzoylmethylene)triphenylphosphorane involves its role as a Wittig reagent. In the Wittig reaction, it reacts with carbonyl compounds (aldehydes or ketones) to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide to yield the desired alkene product .
Comparison with Similar Compounds
Similar Compounds
Methylenetriphenylphosphorane: Similar in structure but lacks the benzoyl group.
(Chloromethylene)triphenylphosphorane: Contains a chlorine atom instead of a benzoyl group.
Methoxymethylenetriphenylphosphine: Contains a methoxy group instead of a benzoyl group.
Uniqueness
(Benzoylmethylene)triphenylphosphorane is unique due to its benzoyl group, which imparts distinct electronic properties and reactivity compared to other phosphoranes. This makes it particularly useful in specific synthetic applications where the benzoyl group plays a crucial role .
Biological Activity
(Benzoylmethylene)triphenylphosphorane, a phosphonium ylide, has garnered attention in organic synthesis and biological research due to its unique properties and potential applications. This article delves into its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.
Overview of this compound
This compound is primarily utilized as a Wittig reagent in organic reactions, facilitating the formation of alkenes from carbonyl compounds. Its structure allows for resonance stabilization, enhancing its reactivity and selectivity in various chemical contexts .
Biological Applications and Mechanisms
Recent studies have explored the biological activity of derivatives of triphenylphosphoranylidene compounds, including this compound. These compounds have shown promise in several areas:
- Alzheimer's Disease Research : A study highlighted the synthesis of new triphenylphosphoranylidene derivatives that demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The most potent derivative showed an IC50 value of 97.04 nM against AChE, indicating strong potential for therapeutic applications .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of these compounds revealed low toxicity levels in vitro, suggesting that they may be safe for further development as therapeutic agents .
- Neuroprotective Effects : Some derivatives exhibited neuroprotective properties in in vivo models, improving cognitive function in scopolamine-induced memory impairment tests .
Case Study 1: Inhibition of Acetylcholinesterase
A series of experiments were conducted to evaluate the inhibitory effects of various triphenylphosphoranylidene derivatives on AChE. The findings are summarized in Table 1.
Compound | IC50 (nM) | Selectivity for AChE vs BuChE |
---|---|---|
8c | 97.04 | Poor |
8b | 157.78 | Moderate |
8d | 426.35 | Low |
This study indicated that while some compounds showed promising inhibition rates, selectivity remains a challenge that requires further structural optimization .
Case Study 2: Mechanistic Insights from Pyrolysis
Research involving the pyrolysis of this compound has provided insights into its reactivity under thermal conditions. The compound underwent clean loss of triphenylphosphine oxide (Ph3PO), leading to the formation of various carbonyl compounds. This reaction pathway is significant for understanding the stability and reactivity of phosphonium ylides in biological systems .
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction between triphenylphosphine and a carbonyl compound. The general reaction can be represented as follows:
This method allows for high yields and purity, making it suitable for both laboratory and potential industrial applications .
Properties
IUPAC Name |
1-phenyl-2-(triphenyl-λ5-phosphanylidene)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21OP/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRSAJZDYIISJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235228 | |
Record name | SK&F 45349 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859-65-4 | |
Record name | 1-Phenyl-2-(triphenylphosphoranylidene)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SK&F 45349 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Benzoylmethylene)triphenylphosphorane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SK&F 45349 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(triphenylphosphoranylidene)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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